

# 2-Methoxyoctane: A Technical Guide to its Synthesis and Characterization

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## Compound of Interest

Compound Name: 2-Methoxyoctane

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## Abstract

This technical guide provides a comprehensive overview of **2-methoxyoctane**, a secondary ether. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its synthesis logically falls under the well-established Williamson ether synthesis, a cornerstone of organic chemistry since the mid-19th century. This document details the probable synthetic route, including a comprehensive experimental protocol, and provides a thorough summary of its physicochemical and spectroscopic properties. The guide also presents logical workflows and reaction mechanisms through explanatory diagrams. Due to a lack of available data in peer-reviewed literature, this guide does not cover biological activities or signaling pathways.

## Introduction

**2-Methoxyoctane** ( $C_9H_{20}O$ ) is a simple, acyclic secondary ether. Its structure consists of an eight-carbon chain (octane) with a methoxy group ( $-OCH_3$ ) attached to the second carbon atom. While not a widely studied compound in terms of its biological applications, its synthesis and characterization serve as a practical example of fundamental organic reactions and analytical techniques. The historical context of its synthesis is intrinsically linked to the development of ether synthesis methodologies.

## Historical Context: The Williamson Ether Synthesis

The most probable and historically significant method for the synthesis of **2-methoxyoctane** is the Williamson ether synthesis, developed by British chemist Alexander Williamson in 1850.<sup>[1]</sup> <sup>[2]</sup> This reaction, involving the SN2 displacement of a halide by an alkoxide, was pivotal in establishing the correct structure of ethers and remains a fundamental transformation in organic synthesis.<sup>[1]</sup> The general mechanism involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide to form the ether and a salt byproduct.

## Physicochemical Properties

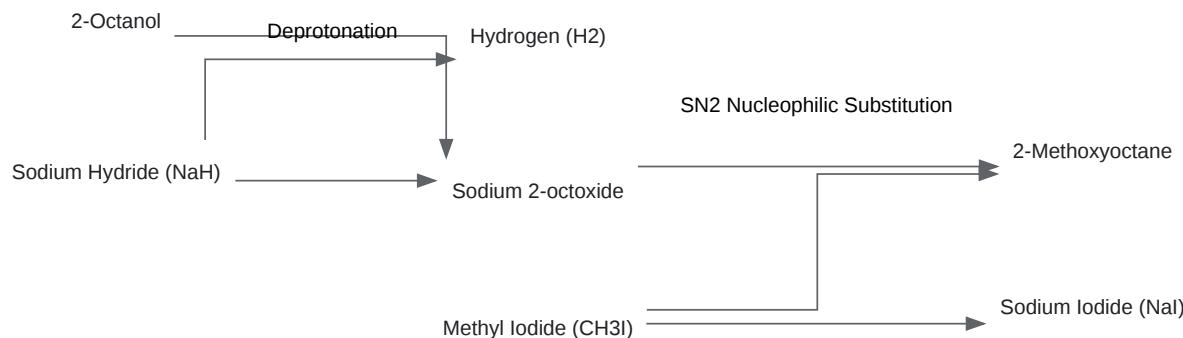
A summary of the key physicochemical properties of **2-methoxyoctane** is provided in the table below. These properties are primarily computed from chemical databases.<sup>[3]</sup>

Property	Value
IUPAC Name	2-methoxyoctane
CAS Number	1541-09-9
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O
Molecular Weight	144.25 g/mol
Appearance	Expected to be a colorless liquid
Boiling Point (Predicted)	158-160 °C
Density (Predicted)	0.78 - 0.80 g/cm <sup>3</sup>
Solubility	Expected to be soluble in organic solvents and sparingly soluble in water

## Synthesis of 2-Methoxyoctane

The synthesis of **2-methoxyoctane** can be efficiently achieved via the Williamson ether synthesis. This involves the reaction of sodium 2-octoxide with a methylating agent, typically methyl iodide.

## Reaction Scheme

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**Figure 1:** Reaction scheme for the synthesis of **2-methoxyoctane**.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-methoxyoctane** based on the Williamson ether synthesis.

### Materials:

- 2-Octanol ( $\geq 98\%$ )[4][5]
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide ( $\geq 99\%$ )
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $NH_4Cl$ ) solution
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

### Procedure:

- Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.
- Formation of the Alkoxide: 2-Octanol (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
- Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
- Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **2-methoxyoctane**.

## Expected Yield and Purity

Typical yields for Williamson ether syntheses of this type range from 70-90%. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Spectroscopic Characterization

The structure of **2-methoxyoctane** can be confirmed by various spectroscopic methods. The following tables summarize the expected spectroscopic data.

## <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.35	s	3H	-OCH <sub>3</sub>
~3.25	sextet	1H	-CH(OCH <sub>3</sub> )-
~1.45	m	2H	-CH <sub>2</sub> - (adjacent to CH)
~1.28	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
~1.10	d	3H	-CH(OCH <sub>3</sub> )CH <sub>3</sub>
~0.88	t	3H	-CH <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

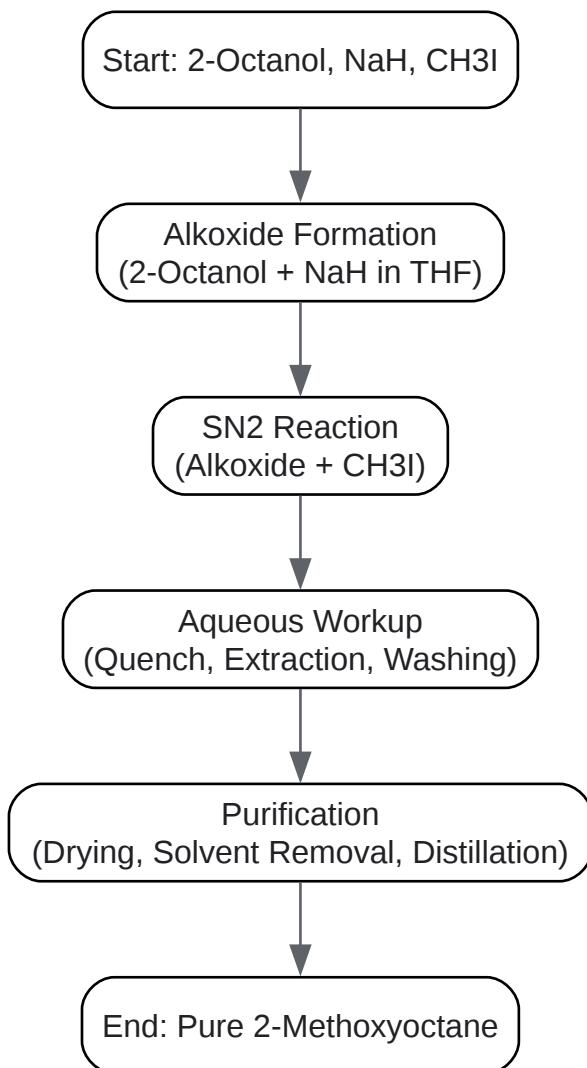
Chemical Shift ( $\delta$ , ppm)	Assignment
~78.5	-CH(OCH <sub>3</sub> )-
~56.0	-OCH <sub>3</sub>
~39.5	-CH <sub>2</sub> - (adjacent to CH)
~31.9	-CH <sub>2</sub> -
~29.5	-CH <sub>2</sub> -
~25.8	-CH <sub>2</sub> -
~22.7	-CH <sub>2</sub> -
~20.0	-CH(OCH <sub>3</sub> )CH <sub>3</sub>
~14.1	-CH <sub>2</sub> CH <sub>3</sub>

## Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
144	Low	$[M]^+$ (Molecular Ion)
113	Moderate	$[M - OCH_3]^+$
87	Moderate	$[M - C_4H_9]^+$ (alpha-cleavage)
59	High (Base Peak)	$[CH_3CH(OCH_3)]^+$ (alpha-cleavage)
45	High	$[CH_3O=CH_2]^+$

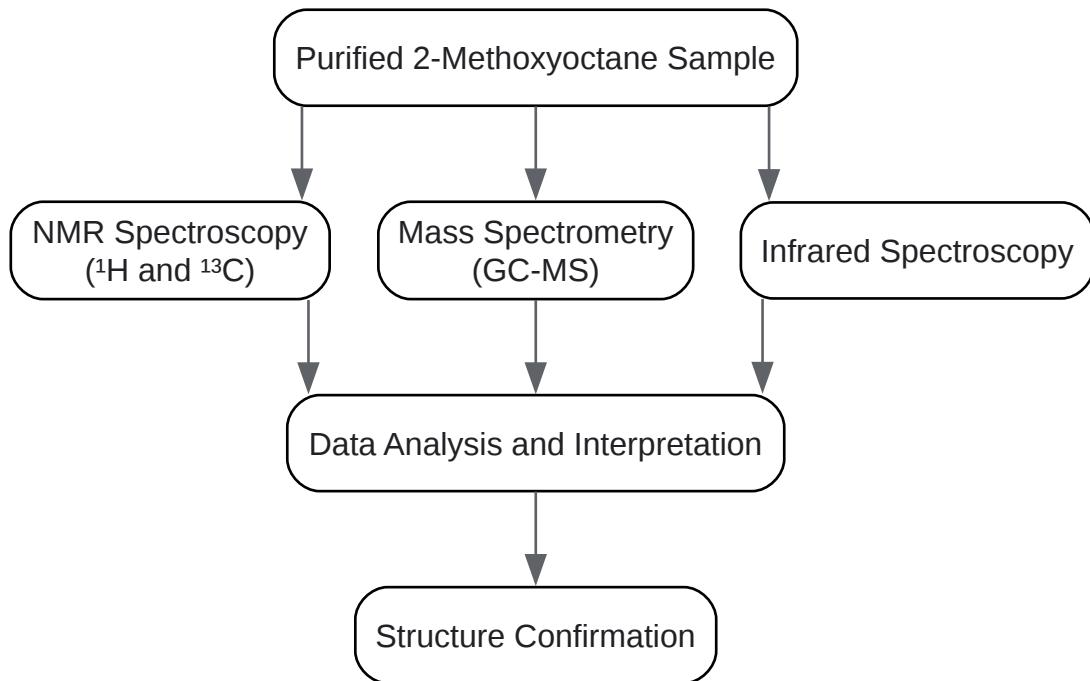
## Experimental and Logical Workflows

### Synthetic Workflow



[Click to download full resolution via product page](#)**Figure 2:** General workflow for the synthesis of **2-methoxyoctane**.

## Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)**Figure 3:** Workflow for the spectroscopic characterization of **2-methoxyoctane**.

## Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubMed, Scopus, and SciFinder, did not yield any specific studies on the biological activity or the involvement of **2-methoxyoctane** in any signaling pathways. Therefore, this section is omitted from the current guide.

## Conclusion

**2-Methoxyoctane** serves as a straightforward example of a secondary ether whose synthesis is well-described by the historical and widely applicable Williamson ether synthesis. This guide provides a detailed, albeit representative, experimental protocol for its preparation and a comprehensive summary of its expected physicochemical and spectroscopic properties. The provided workflows offer a clear and logical approach to its synthesis and characterization.

Further research would be required to explore any potential biological activities of this compound.

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